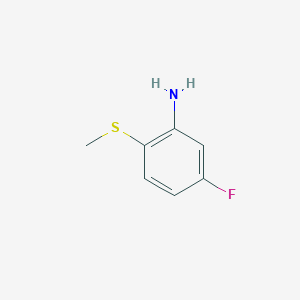

5-FLUORO-2-(METHYLSULFANYL)ANILINE

Descripción

BenchChem offers high-quality 5-FLUORO-2-(METHYLSULFANYL)ANILINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FLUORO-2-(METHYLSULFANYL)ANILINE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H8FNS |

|---|---|

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

5-fluoro-2-methylsulfanylaniline |

InChI |

InChI=1S/C7H8FNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |

Clave InChI |

FWOIXOUAYRBKLM-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C(C=C(C=C1)F)N |

Origen del producto |

United States |

Comprehensive NMR Characterization of 5-Fluoro-2-(methylsulfanyl)aniline: A Technical Guide

Executive Summary

The structural elucidation of fluorinated aromatic building blocks is a critical step in modern drug discovery, particularly for compounds targeting complex biological pathways like STING agonism[1]. 5-Fluoro-2-(methylsulfanyl)aniline (CAS: 439291-60-8) is a highly versatile intermediate characterized by a unique "push-pull" electronic environment. This technical guide provides an authoritative breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By analyzing the synergistic effects of electron-donating and electron-withdrawing substituents, we establish a self-validating framework for structural confirmation.

Molecular Architecture & Electronic Environment

To accurately predict and interpret the NMR spectra of 5-fluoro-2-(methylsulfanyl)aniline, one must first understand the causality behind the chemical shifts. The benzene ring is a 1,2,5-trisubstituted system subjected to competing electronic forces:

-

C1 (Aniline -NH 2 ): A strong electron-donating group (EDG) via resonance. It significantly shields the ortho (C2, C6) and para (C4) positions, pushing their proton and carbon signals upfield.

-

C2 (Methylsulfanyl -SCH 3 ): A mild EDG via resonance but mildly electron-withdrawing via induction. It has a localized effect, slightly shielding the ortho and para positions.

-

C5 (Fluoro -F): A highly electronegative atom that acts as a strong electron-withdrawing group (EWG) by induction, yet donates electron density via resonance. This dichotomy results in massive deshielding of the ipso carbon (C5) but strong shielding of the ortho carbons (C4, C6)[2].

The Synergistic Shielding Effect: Both C4 and C6 are ortho to the fluorine atom and either ortho or para to the -NH 2 group. This dual-resonance electron donation creates an exceptionally shielded environment for H4 and H6, pushing their 1 H NMR signals into the low 6.0 ppm range—unusually upfield for aromatic protons.

Experimental Protocol: Self-Validating Acquisition

A robust NMR protocol must be self-validating to ensure data integrity. The following parameters are optimized to capture both standard chemical shifts and complex heteronuclear couplings ( 19 F- 1 H and 19 F- 13 C)[3].

Sample Preparation & Standardization:

-

Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected because it lacks exchangeable protons, allowing the broad singlet of the -NH 2 group to remain visible.

-

Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to self-validate the calibration axis. The residual CHCl 3 peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) serves as a secondary internal reference.

Acquisition Parameters:

-

1 H NMR: 400 or 600 MHz; 16 scans; relaxation delay ( d1 ) = 1.0 s.

-

13 C{ 1 H} NMR: 100 or 150 MHz; >1024 scans. Critical Causality: Fluorinated quaternary carbons (C5) and sterically hindered carbons (C1, C2) exhibit long T1 relaxation times. A d1 of 2–3 seconds is required to prevent signal attenuation during acquisition[4].

1 H NMR Spectral Interpretation

The 1 H NMR spectrum of 5-fluoro-2-(methylsulfanyl)aniline is defined by a distinct three-spin aromatic system combined with heteronuclear 19 F splitting.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )

| Proton | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment Rationale |

| -NH 2 | ~ 4.00 | br s | - | 2H | Broadened by quadrupolar relaxation of 14 N and proton exchange. |

| -SCH 3 | ~ 2.35 | s | - | 3H | Typical aliphatic shift for a methyl thioether. |

| H6 | ~ 6.20 | dd | 3JHF≈9.5 , 4JHH≈2.5 | 1H | Most shielded. Ortho to -NH 2 and ortho to -F. |

| H4 | ~ 6.30 | ddd (or td) | 3JHH≈8.5 , 3JHF≈8.5 , 4JHH≈2.5 | 1H | Shielded. Para to -NH 2 and ortho to -F. Appears as a pseudo-triplet of doublets due to similar JHH and JHF . |

| H3 | ~ 7.00 | dd | 3JHH≈8.5 , 4JHF≈5.5 | 1H | Least shielded. Meta to -F and meta to -NH 2 . |

Note: The exact chemical shifts may vary slightly depending on sample concentration, but the relative order (H6 < H4 < H3) remains mathematically robust based on empirical substituent effects[5].

13 C NMR Spectral Interpretation & 19 F Splitting

The 13 C spectrum of a fluorinated aromatic compound is inherently self-validating. The 19 F nucleus (spin 1/2, 100% natural abundance) couples with the 13 C nuclei, splitting the carbon signals into doublets. The magnitude of the Carbon-Fluorine coupling constant ( JCF ) is directly proportional to the bond distance from the fluorine atom, allowing for unambiguous assignment of the carbon skeleton[6].

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )

| Carbon | Shift (ppm) | Multiplicity | JCF Coupling (Hz) | Assignment Rationale |

| C5 (C-F) | ~ 161.3 | d | 1JCF≈240 | Ipso to F. Massive deshielding via induction; largest coupling constant. |

| C1 (C-NH 2 ) | ~ 145.6 | d | 3JCF≈8 | Ipso to -NH 2 . Deshielded by nitrogen electronegativity. |

| C3 (C-H) | ~ 128.2 | d | 3JCF≈8 | Meta to F. Minimal resonance shielding. |

| C2 (C-S) | ~ 120.5 | d | 4JCF≈3 | Ipso to -SCH 3 . Smallest coupling due to 4-bond distance. |

| C4 (C-H) | ~ 104.3 | d | 2JCF≈22 | Ortho to F, para to -NH 2 . Highly shielded. |

| C6 (C-H) | ~ 100.9 | d | 2JCF≈26 | Ortho to F, ortho to -NH 2 . Most shielded aromatic carbon. |

| -SCH 3 | ~ 17.5 | s | - | Aliphatic methyl thioether carbon. |

Workflow for Structural Verification

To ensure rigorous validation of the 5-fluoro-2-(methylsulfanyl)aniline structure, laboratories should follow the sequential workflow mapped below.

Figure 1: NMR structural validation workflow for fluorinated anilines.

Conclusion

The NMR characterization of 5-fluoro-2-(methylsulfanyl)aniline requires a careful analysis of competing electronic effects. The strong electron donation from the aniline group combined with the complex inductive and resonance effects of the fluorine atom creates a highly specific spectral fingerprint. By mapping the 1 H multiplets and utilizing the JCF coupling constants in the 13 C spectrum as an internal ruler, researchers can achieve absolute structural certainty.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

-

ChemSrc. (2025). 5-Fluoro-2-(methylthio)aniline (CAS: 439291-60-8). ChemSrc Database.[Link]

- Google Patents. (2021). Antibody-drug complex (WO2021206160A1).

Sources

- 1. WO2021206160A1 - Antibody-drug complex - Google Patents [patents.google.com]

- 2. Client Challenge [springerprofessional.de]

- 3. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 4. High-Resolution NMR Techniques in Organic Chemistry - Edition 3 - By Timothy D.W. Claridge Elsevier Inspection Copies [inspectioncopy.elsevier.com:443]

- 5. vitalsource.com [vitalsource.com]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 5-fluoro-2-(methylsulfanyl)aniline: A Key Building Block in Modern Chemistry

CAS Registry Number: 439291-60-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2-(methylsulfanyl)aniline is a strategically important aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a fluorine atom and a methylsulfanyl group on the aniline core, imparts favorable physicochemical and biological properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of 5-fluoro-2-(methylsulfanyl)aniline, including its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block in the development of novel bioactive compounds.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery and agrochemical design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1] When incorporated into the aniline scaffold, a common structural motif in many bioactive compounds, these effects are particularly pronounced.

5-Fluoro-2-(methylsulfanyl)aniline is a prime example of a fluorinated building block that offers medicinal chemists and process scientists a valuable tool for molecular design and optimization.[1] The presence of the methylsulfanyl group provides an additional site for chemical modification, further expanding its synthetic utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Registry Number | 439291-60-8 | [2] |

| Molecular Formula | C₇H₈FNS | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Typically a solid or powder | [1] |

| Solubility | Soluble in organic solvents such as ethanol; insoluble in water | [1] |

Spectroscopic Characterization

While specific, peer-reviewed spectroscopic data for 5-fluoro-2-(methylsulfanyl)aniline is not widely published, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy. For a definitive characterization, experimental data should be acquired.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the methylsulfanyl group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to fluorine and in the vicinity of the other substituents will exhibit characteristic chemical shifts and C-F coupling constants.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

For reference, the ¹H and ¹³C NMR data for the related compound, 5-fluoro-2-methylaniline, are available and can provide some guidance on expected chemical shifts and coupling patterns.[3][4]

Synthesis and Manufacturing

The synthesis of 5-fluoro-2-(methylsulfanyl)aniline can be achieved through a multi-step process, typically involving nucleophilic aromatic substitution and thiolation reactions.[1] While a detailed, publicly available, step-by-step industrial synthesis protocol is proprietary, a general and logical synthetic pathway can be outlined.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that 5-fluoro-2-(methylsulfanyl)aniline can be prepared from a suitably substituted nitrobenzene precursor.

Caption: Conceptual workflow for the synthesis of the target molecule.

Chemical Reactivity and Synthetic Applications

5-Fluoro-2-(methylsulfanyl)aniline is a versatile intermediate due to the presence of multiple reactive sites.

Reactivity of the Functional Groups

-

Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, to form a wide range of derivatives.

-

Methylsulfanyl Group: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule. [1]* Aromatic Ring: The fluorine atom and the other substituents influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Application as a Building Block in Medicinal Chemistry

The unique combination of functional groups makes 5-fluoro-2-(methylsulfanyl)aniline an attractive starting material for the synthesis of complex heterocyclic compounds, which are prevalent in many drug candidates.

Example Application: Synthesis of Kinase Inhibitors

Logical Pathway for Kinase Inhibitor Synthesis:

Caption: Logical pathway for the use in kinase inhibitor synthesis.

Safety and Handling

A formal safety data sheet (SDS) for 5-fluoro-2-(methylsulfanyl)aniline is not widely available. However, based on the known hazards of structurally similar anilines, the following precautions should be taken.

-

Hazard Classification (Inferred): Likely to be classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant. [3]* Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-2-(methylsulfanyl)aniline is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of a fluorinated aniline core and a modifiable methylsulfanyl group provides a powerful platform for the design of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

Grygorenko, O. O., et al. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

-

TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved from [Link]

-

Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. Retrieved from [Link]

-

NextSDS. (n.d.). 5-fluoro-2-(methylsulfanyl)aniline — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). 5-Fluoro-2-(methylsulphonyl)aniline — Chemical Substance Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 5-fluoro-2-(methylsulfanyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 5-fluoro-2-(methylsulfanyl)aniline, a compound of interest in pharmaceutical and agrochemical research.[1] Given the current absence of publicly available, quantitative solubility data for this specific molecule, this document outlines a robust, first-principles approach to determining its solubility profile. We will delve into the theoretical underpinnings of solubility, present a detailed, best-practice experimental protocol, and discuss the expected solubility behavior based on the compound's structural attributes. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the behavior of a compound in various applications.[2] In the realm of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is paramount. It influences bioavailability, dictates formulation strategies, and impacts the feasibility of purification techniques such as crystallization.[3] For a molecule like 5-fluoro-2-(methylsulfanyl)aniline, which contains both a lipophilic methylsulfanyl group and a polar amine group modified by an electron-withdrawing fluorine atom, its interaction with different organic solvents is expected to be complex and highly dependent on the solvent's properties.[1]

Aromatic amines, the class of compounds to which 5-fluoro-2-(methylsulfanyl)aniline belongs, are generally soluble in organic solvents.[4][5] The fluorine substituent is known to enhance lipophilicity, which would suggest a favorable solubility in non-polar to moderately polar organic solvents.[1] However, the amine group can participate in hydrogen bonding, potentially increasing solubility in protic solvents. This technical guide provides the framework to experimentally quantify these characteristics.

Theoretical Framework: Predicting Solubility Behavior

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and a deeper understanding of the dissolution process. The solubility of a solid in a liquid is a thermodynamic equilibrium process.[2] Several models can be employed to predict or correlate solubility data, ranging from simple to complex:

-

van't Hoff Equation: This equation describes the temperature dependence of solubility and can be used to determine the enthalpy of dissolution from experimental data at different temperatures.[2]

-

Hildebrand and Hansen Solubility Parameters: These semi-empirical approaches relate the solubility of a solute in a solvent to their respective solubility parameters, which are a measure of the cohesive energy density.

-

Activity Coefficient Models (e.g., NRTL, UNIQUAC, UNIFAC): These more sophisticated models account for the non-ideal behavior of solutions by considering the interactions between different functional groups in the solute and solvent molecules.[6][7] These predictive models are powerful but often require a baseline of experimental data for parameterization and validation.[7]

The interplay of the structural features of 5-fluoro-2-(methylsulfanyl)aniline—the aromatic ring, the fluorine atom, the methylsulfanyl group, and the amine group—will dictate its interaction with various solvents. A systematic experimental investigation across a spectrum of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants is therefore essential.

Experimental Determination of Solubility: A Validated Protocol

The following detailed protocol describes a robust and self-validating method for determining the equilibrium solubility of 5-fluoro-2-(methylsulfanyl)aniline in a range of organic solvents. This method is based on the isothermal shake-flask method, which is a widely accepted standard for solubility measurement.[8]

Materials and Equipment

-

5-fluoro-2-(methylsulfanyl)aniline (solid, high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) of analytical grade or higher

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for concentration determination (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC))

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Toxicological Profile and Safe Handling of 5-fluoro-2-(methylsulfanyl)aniline

Introduction and Chemical Profile

5-fluoro-2-(methylsulfanyl)aniline, a substituted aromatic amine, serves as a crucial building block in medicinal and agricultural chemistry.[1] Its unique molecular structure, featuring both a fluorine atom and a methylsulfanyl group, imparts specific properties that are valuable in the synthesis of complex target molecules.[1] The presence of the aniline backbone, however, necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the known hazards associated with 5-fluoro-2-(methylsulfanyl)aniline, offering field-proven insights and detailed procedures for its safe handling, storage, and emergency management. It is designed for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

| Identifier | Value |

| Chemical Name | 5-fluoro-2-(methylsulfanyl)aniline[2] |

| CAS Number | 439291-60-8[2][3] |

| Molecular Formula | C7H8FNS[1][3] |

| Molecular Weight | 157.21 g/mol [3] |

| EC Number | 880-399-3[2] |

Hazard Identification and Toxicological Summary

The primary hazards of 5-fluoro-2-(methylsulfanyl)aniline are derived from its GHS/CLP classification, which indicates significant acute toxicity, skin irritancy, and a high risk of serious eye damage.[2] As with many aniline derivatives, absorption can occur via inhalation, ingestion, and dermal contact, making multi-route exposure a primary concern in a laboratory setting.[4]

GHS Hazard Classification

The following table summarizes the notified and harmonized classification for 5-fluoro-2-(methylsulfanyl)aniline.[2]

| Hazard Class | Category | Hazard Code | Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | GHS07 (Exclamation Mark) |

| Skin Irritation | 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336 | May cause drowsiness or dizziness | GHS07 (Exclamation Mark) |

Toxicological Insights

-

Acute Toxicity (Harmful): The classification as "harmful" across oral, dermal, and inhalation routes underscores the compound's systemic toxicity potential.[2] Anilines as a class are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] While specific data for this compound is lacking, symptoms of overexposure to similar anilines can include headache, dizziness, cyanosis (bluish discoloration of the skin), and nausea.[4][5]

-

Serious Eye Damage (Danger): The Category 1 classification for eye damage is a critical warning.[2] This indicates that contact can cause irreversible damage, including blindness.[6] The causality stems from the compound's likely corrosive nature to delicate mucosal tissues. This necessitates the mandatory use of sealed chemical goggles or a face shield.

-

Skin Irritation: As a skin irritant, the compound can cause redness, inflammation, and discomfort upon contact.[2] More importantly, compromised skin integrity can increase the rate of dermal absorption, elevating the risk of systemic toxicity.

-

Chronic Exposure and Carcinogenicity: There is no specific long-term toxicity data for 5-fluoro-2-(methylsulfanyl)aniline. However, the broader class of anilines contains compounds that are suspected of causing genetic defects and cancer.[7] The International Agency for Research on Cancer (IARC) has classified related compounds as possibly carcinogenic to humans.[8] Therefore, it is prudent to treat this compound with appropriate caution and minimize exposure to the lowest reasonably achievable levels.

Risk Assessment and Exposure Control

A proactive approach to safety, grounded in a thorough risk assessment, is essential when working with this compound. The goal is to create a self-validating system of controls where engineering, administrative, and personal protective measures work in concert to minimize risk.

Risk Assessment Workflow

The following workflow should be adapted and documented for any procedure involving 5-fluoro-2-(methylsulfanyl)aniline.

Caption: A decision tree for responding to a chemical spill.

First Aid Measures

Immediate action is required following any exposure. Ensure medical personnel are aware of the material involved. [9]

| Exposure Route | First Aid Protocol |

|---|---|

| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids open. [9][10]Remove contact lenses, if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. [9]Wash the affected area with plenty of soap and water for at least 15 minutes. [9][10]Seek immediate medical attention. |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. [9][10]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [6][10]Rinse mouth thoroughly with water. [9]Seek immediate medical attention. |

Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). [6][11][12]* Specific Hazards: Combustion may produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF). [5][11]Containers may explode when heated. [6][11]* Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [6][9][11]Use a water spray to cool fire-exposed containers. [6][11]

Accidental Release Measures

-

Evacuate: Clear all non-essential personnel from the area. 2. Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition: Remove all sources of ignition. [6][9]4. Containment: For small spills, absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or silica gel. [9]Prevent the spill from entering drains or waterways. [5]5. Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal. [9]6. Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Classification: 5-fluoro-2-(methylsulfanyl)aniline and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous chemical waste. [13]* Disposal Route: Do not dispose of down the drain or in regular trash. [13]Collect waste in a designated, properly labeled, and sealed container. Arrange for pickup and disposal by a licensed hazardous waste management company.

References

-

NextSDS. (n.d.). 5-fluoro-2-(methylsulfanyl)aniline — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). 5-Fluoro-2-(methylsulphonyl)aniline — Chemical Substance Information. Retrieved from [Link]

-

Fusion 360, Inc. (n.d.). Safety Data Sheet - Integrity Improved 5% Iron. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication: Section 5 - Firefighting Measures. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Fluoro-2-methylaniline, 5g, Each. Retrieved from [Link]

-

Sdfine. (n.d.). GHS Safety Data Sheet - 4-FLUOROANILINE. Retrieved from [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 2,5-Disulfoaniline, 95%. Retrieved from [Link]

- Sihtmäe, M., et al. (2010). Toxicity of five anilines to crustaceans, protozoa and bacteria. Estonian Journal of Ecology, 59(2), 146-156.

-

PubMed. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Aniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-o-toluidine. Retrieved from [Link]

-

PubMed. (2014). Firefighters' exposure to perfluoroalkyl acids and 2-butoxyethanol present in firefighting foams. Retrieved from [Link]

-

Natural Sciences and Engineering Research Council of Canada. (2024). Some firefighting compounds harmful to aquatic life. Retrieved from [Link]

-

Molport. (n.d.). 5-fluoro-2-(methylsulfanyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. nextsds.com [nextsds.com]

- 3. molport.com [molport.com]

- 4. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. shd.org.rs [shd.org.rs]

- 9. fishersci.be [fishersci.be]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdp.dhs.gov [cdp.dhs.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Comprehensive Physicochemical Profiling and Mass Spectrometry Characterization of 5-Fluoro-2-(methylsulfanyl)aniline

Executive Summary

5-Fluoro-2-(methylsulfanyl)aniline (CAS: 439291-60-8) is an advanced aromatic amine building block utilized extensively in medicinal chemistry, drug development, and agrochemical synthesis[1],[2]. The strategic placement of a fluorine atom at the 5-position and a methylsulfanyl (methylthio) group at the 2-position of the aniline core imparts unique physicochemical properties[3]. In pharmaceutical research, precise characterization of its molecular weight and exact mass is a critical quality control requirement to validate synthetic pathways and ensure the absence of isobaric impurities before downstream biological assays.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is fundamental. The average molecular weight accounts for the natural isotopic distribution of elements and is utilized for stoichiometric calculations during bulk synthesis[4]. Conversely, the exact mass relies strictly on the most abundant isotopes (e.g., ^12C, ^1H, ^19F, ^14N, ^32S) and is the critical metric used in High-Resolution Mass Spectrometry (HRMS) for structural elucidation[5].

Table 1: Fundamental Mass and Structural Identifiers

| Parameter | Value |

| Chemical Name | 5-Fluoro-2-(methylsulfanyl)aniline |

| Synonyms | 5-Fluoro-2-(methylthio)aniline[6] |

| CAS Number | 439291-60-8[2],[7] |

| Molecular Formula | C7H8FNS[1] |

| Average Molecular Weight | 157.21 g/mol [1],[4] |

| Exact Mass (Monoisotopic) | 157.03615 Da[5],[8] |

| SMILES | CSc1ccc(F)cc1N[7] |

Table 2: Exact Mass Isotopic Contributions (C7H8FNS)

To understand the causality behind the exact mass value, the monoisotopic contributions of each element must be calculated:

| Element | Isotope | Exact Mass (Da) | Count | Total Contribution (Da) |

| Carbon (C) | ^12C | 12.000000 | 7 | 84.000000 |

| Hydrogen (H) | ^1H | 1.007825 | 8 | 8.062600 |

| Fluorine (F) | ^19F | 18.998403 | 1 | 18.998403 |

| Nitrogen (N) | ^14N | 14.003074 | 1 | 14.003074 |

| Sulfur (S) | ^32S | 31.972071 | 1 | 31.972071 |

| Total | 157.036148 Da |

Note: The calculated sum of 157.036148 Da rounds to the universally accepted exact mass of 157.03615 Da[5],.

Synthetic Pathway and Quality Control Logic

The synthesis of 5-fluoro-2-(methylsulfanyl)aniline typically proceeds via nucleophilic aromatic substitution or direct thiolation of a fluorinated aniline precursor using reagents like methylthiol or dimethyl disulfide[1],[3].

The Causality of QC: Because thiolation reactions can inadvertently produce oxidized byproducts (such as sulfoxides) or unreacted disulfides, HRMS serves as a self-validating system. By targeting the exact mass, analysts can definitively confirm product identity and rule out structural analogs that a simple UV-Vis or low-resolution mass scan might miss.

Figure 1: Synthetic workflow and HRMS quality control logic for product validation.

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the exact mass of 5-fluoro-2-(methylsulfanyl)aniline, an Electrospray Ionization (ESI) Orbitrap or Time-of-Flight (TOF) workflow is employed. This protocol is designed as a self-validating loop to maximize the protonation of the primary amine.

Figure 2: Step-by-step ESI+ HRMS analytical workflow for exact mass verification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Dissolve the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid (v/v).

-

Causality: The aniline nitrogen is a weak base. Formic acid lowers the pH of the solvent matrix, ensuring the primary amine is fully protonated in solution prior to aerosolization. This maximizes the[M+H]+ signal intensity.

-

-

Instrument Calibration:

-

Action: Calibrate the mass analyzer using a standard positive ion calibration mix to achieve a mass accuracy of < 2 ppm.

-

Causality: Sub-2 ppm mass accuracy is strictly required to definitively validate the elemental composition (C7H8FNS) and distinguish the target from potential metabolic or synthetic contaminants.

-

-

Electrospray Ionization (ESI+):

-

Action: Inject the sample via direct infusion at a flow rate of 10 µL/min. Apply a capillary voltage of +3.5 kV.

-

Causality: ESI is a soft ionization technique. A +3.5 kV potential provides sufficient energy to desolvate the droplets without inducing in-source fragmentation of the labile methylsulfanyl group.

-

-

Data Acquisition and Validation:

-

Action: Acquire full-scan MS data (m/z 50–300) at a resolution of >100,000. Extract the ion chromatogram for m/z 158.0434.

-

Causality: The theoretical [M+H]+ mass is calculated by adding a proton (1.007276 Da)—not a neutral hydrogen atom—to the exact monoisotopic mass (157.03615 Da). Observing the peak at 158.0434 ± 0.0003 Da self-validates the structural integrity of the compound.

-

Applications in Drug Development

The incorporation of 5-fluoro-2-(methylsulfanyl)aniline into pharmaceutical scaffolds is highly strategic[1].

-

Fluorine Substitution: The highly electronegative fluorine atom increases the overall lipophilicity (LogP) of the molecule, improving membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidation at the 5-position, significantly enhancing the metabolic stability of the resulting drug candidate[3].

-

Methylsulfanyl Group: The -SMe group acts as a versatile pharmacophoric handle. It can serve as a lipophilic hydrogen bond acceptor or be metabolically/synthetically oxidized to sulfoxide (-S(O)Me) or sulfone (-SO2Me) derivatives to fine-tune aqueous solubility and target binding affinity.

References

-

NextSDS. "5-fluoro-2-(methylsulfanyl)aniline — Chemical Substance Information". NextSDS Safety Database.[Link]

-

PubChemLite. "C7H8FNS - Explore". Université du Luxembourg. [Link]

-

SpectraBase. "(4-fluorophenyl)-(methylthio)amine". John Wiley & Sons, Inc.[Link]

-

Molport. "5-fluoro-2-(methylsulfanyl)aniline | 439291-60-8". Molport Chemical Database. [Link]

-

ChemSrc. "5-Fluoro-2-(methylthio)aniline | CAS#:439291-60-8". ChemSrc Database.[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. nextsds.com [nextsds.com]

- 3. evitachem.com [evitachem.com]

- 4. Fluoro aniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - C7H8FNS - Explore [pubchemlite.lcsb.uni.lu]

- 6. 439291-60-8_5-Fluoro-2-(methylthio)anilineCAS号:439291-60-8_5-Fluoro-2-(methylthio)aniline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. 5-fluoro-2-(methylsulfanyl)aniline | 439291-60-8 | Buy Now [molport.com]

- 8. spectrabase.com [spectrabase.com]

A Deep Dive into the Electron-Withdrawing Mechanisms of 5-Fluoro-2-(methylsulfanyl)aniline: A Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine and sulfur-containing moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 5-Fluoro-2-(methylsulfanyl)aniline is a key building block that exemplifies the nuanced interplay of electronic effects that are critical for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide provides a comprehensive analysis of the electron-withdrawing effects in 5-fluoro-2-(methylsulfanyl)aniline, dissecting the contributions of the fluoro and methylsulfanyl substituents. Through a detailed examination of its electronic properties, reactivity, and implications for drug design, this document serves as a critical resource for researchers leveraging this and similar substituted anilines in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of pharmaceuticals.[1] The aniline scaffold's utility is largely dictated by the electronic nature of its substituents, which modulate the nucleophilicity of the amino group and the electron density of the aromatic ring. These modifications influence reaction kinetics, metabolic stability, and target binding affinity.[2][3] 5-Fluoro-2-(methylsulfanyl)aniline, with its unique substitution pattern, presents a compelling case study in the deliberate manipulation of molecular electronics for therapeutic benefit. The presence of a highly electronegative fluorine atom and a sulfur-containing methylsulfanyl group creates a complex electronic environment that significantly alters the molecule's properties compared to unsubstituted aniline.[4] Understanding the underlying principles of these alterations is paramount for its effective application in drug discovery.

Deconstructing the Electronic Landscape: A Tale of Two Substituents

The overall electron-withdrawing character of 5-fluoro-2-(methylsulfanyl)aniline is a result of the combined inductive and resonance effects of its two key substituents. These effects are not merely additive; their positions relative to the amino group and each other lead to a nuanced electronic distribution across the aromatic ring.

The Fluoro Group: A Potent Inductive Withdrawer

The fluorine atom at the 5-position (meta to the amino group) is a powerful electron-withdrawing group primarily through its strong negative inductive effect (-I).[5] This is a consequence of fluorine's high electronegativity, which polarizes the carbon-fluorine sigma bond, drawing electron density away from the aromatic ring.[2] While fluorine also possesses lone pairs that can participate in a positive resonance effect (+M or +R), this effect is significantly weaker than its inductive pull, especially when positioned meta to the reaction center (the amino group in this context).[6] The dominance of the inductive effect in halogens is a well-established principle in physical organic chemistry.[6]

The Methylsulfanyl Group: A Dichotomous Electronic Contributor

The methylsulfanyl (-SCH₃) group at the 2-position (ortho to the amino group) exhibits a more complex electronic behavior. It has a weak electron-withdrawing inductive effect (-I) due to the moderate electronegativity of sulfur. However, the lone pairs on the sulfur atom can be delocalized into the aromatic ring through a positive resonance effect (+M).[7] This resonance donation increases electron density at the ortho and para positions relative to the methylsulfanyl group. The interplay between these opposing effects determines the overall electronic contribution of the -SCH₃ group.[7]

Quantifying the Electron-Withdrawing Effect: Basicity and Hammett Constants

The Hammett equation provides a quantitative framework for assessing the electronic effects of substituents on the reactivity of aromatic compounds.[8] The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | σ (sigma) | Predominant Effect on Amino Group |

| Fluoro (-F) | meta (to -NH₂) | σ_m = +0.34 | Strong -I |

| Methylsulfanyl (-SCH₃) | ortho (to -NH₂) | σ_p ≈ +0.15 (estimated) | Weak -I, Moderate +M |

| Amino (-NH₂) | - | σ_p = -0.66 | Strong +M |

Table 1: Hammett Constants and Predominant Electronic Effects of Substituents.[9][10]

The positive σ_m value for fluorine confirms its strong electron-withdrawing nature at the meta position.[9] The methylsulfanyl group's effect is more nuanced; while it has a slightly positive σ_p value (indicating weak overall withdrawal), its resonance donation can increase electron density at specific positions.[7] The strongly negative σ_p value for the amino group highlights its powerful electron-donating resonance effect.[10]

Given the strong inductive withdrawal from the meta-fluoro group, the pKa of 5-fluoro-2-(methylsulfanyl)aniline is expected to be significantly lower than that of aniline, making it a considerably weaker base.

Implications for Reactivity and Drug Design

The modulated electronic properties of 5-fluoro-2-(methylsulfanyl)aniline have profound implications for its use in synthetic chemistry and drug development.

Reactivity Profile

The reduced basicity of the amino group in 5-fluoro-2-(methylsulfanyl)aniline makes it less nucleophilic than aniline. This can influence the conditions required for reactions such as N-acylation or N-alkylation, potentially necessitating stronger electrophiles or more forcing conditions. However, this reduced reactivity can also be advantageous, leading to greater selectivity in complex syntheses.

Strategic Advantages in Medicinal Chemistry

The incorporation of the 5-fluoro-2-(methylsulfanyl)aniline scaffold into drug candidates can offer several benefits:

-

Enhanced Metabolic Stability: The fluorine atom can block sites of oxidative metabolism by cytochrome P450 enzymes. The C-F bond is stronger than a C-H bond, making it more resistant to cleavage.[2][3][11]

-

Modulation of pKa: The electron-withdrawing substituents lower the pKa of the aniline nitrogen. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it influences the ionization state of the molecule at physiological pH.[2][3]

-

Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and drug potency.[12]

-

Improved Pharmacokinetics: The methylsulfanyl group can also influence a drug's pharmacokinetic properties. Sulfur-containing motifs are prevalent in a wide range of approved drugs and can contribute to improved metabolic stability and target engagement.[13]

Experimental Protocol: N-Acetylation of 5-Fluoro-2-(methylsulfanyl)aniline

To illustrate the practical application of this molecule, a representative protocol for its N-acetylation is provided below. This reaction is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Objective: To synthesize N-(5-fluoro-2-(methylsulfanyl)phenyl)acetamide.

Materials:

-

5-Fluoro-2-(methylsulfanyl)aniline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-(methylsulfanyl)aniline (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-(5-fluoro-2-(methylsulfanyl)phenyl)acetamide.

Conclusion

5-Fluoro-2-(methylsulfanyl)aniline is a valuable and versatile building block in drug discovery, owing to the distinct and complementary electronic effects of its fluoro and methylsulfanyl substituents. The dominant inductive electron withdrawal by the fluorine atom significantly reduces the basicity of the aniline nitrogen, while the methylsulfanyl group provides a more nuanced electronic profile with its opposing inductive and resonance effects. This intricate electronic landscape offers medicinal chemists a powerful tool to modulate the reactivity, metabolic stability, and pharmacokinetic properties of lead compounds. A thorough understanding of these fundamental principles is essential for the rational design and successful development of the next generation of therapeutic agents.

References

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. (2026). [Link]

-

How Is Fluorine Used in the Medical Field? Inhance Technologies. (2025). [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. (2008). [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. (2018). [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. (2022). [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. (2000). [Link]

-

A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. Journal of Chemical and Pharmaceutical Research. (2016). [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. (2024). [Link]

-

Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Nature. (2024). [Link]

-

Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. (2011). [Link]

-

Comparing acidity of anilinium ion and para-fluoro anilium ion. Chemistry Stack Exchange. (2017). [Link]

-

Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). ResearchGate. (2024). [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022). [Link]

-

Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). [Link]

-

Hammett equation. Wikipedia. (n.d.). [Link]

-

Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. (2019). [Link]

-

A Survey of Hammett Substituent Constants. YouTube. (2021). [Link]

-

Hammett constants σ for fluoro-substituents. ResearchGate. (n.d.). [Link]

-

Hammett substituent constants. Stenutz. (n.d.). [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. (2023). [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. PubMed. (2022). [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. (2024). [Link]

-

Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. (n.d.). [Link]

-

Quantitative Characterization of Fluorine‐Centered Noncovalent Interactions in Crystalline Benzanilides. ResearchGate. (2026). [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. (n.d.). [Link]

-

Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. (2018). [Link]

-

[Application of methyl in drug design]. PubMed. (2013). [Link]

-

Approximate pKa chart of the functional groups: values to know. (n.d.). [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [Link]

-

Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. (n.d.). [Link]

-

Why is N-Methylaniline More Basic than Aniline? Bloom Tech. (2024). [Link]

-

Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research. (2022). [Link]

-

Spectroscopic study of emergent electronic phases in transition metal based compounds. (n.d.). [Link]

-

Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (n.d.). [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. (n.d.). [Link]

-

Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. (n.d.). [Link]

-

Resonance forms of [M-H-] aniline ion obtained by NH bond cleavage. ResearchGate. (n.d.). [Link]

Sources

- 1. journaleras.com [journaleras.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. global.oup.com [global.oup.com]

- 10. Hammett substituent constants [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-2-(methylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Fluoro-2-(methylsulfanyl)aniline in Medicinal Chemistry

5-Fluoro-2-(methylsulfanyl)aniline is a key building block in contemporary drug discovery and development.[1] Its unique trifunctional substitution pattern—a nucleophilic aniline, a metabolically robust fluoro group, and a potentially coordinating methylsulfanyl moiety—offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the aniline and methylsulfanyl groups provide handles for a variety of chemical transformations.[1][2][3] This guide provides detailed application notes and protocols for leveraging this valuable intermediate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The Core Challenge: Overcoming Sulfur-Palladium Coordination

A primary consideration when employing 5-fluoro-2-(methylsulfanyl)aniline in palladium-catalyzed reactions is the potential for the sulfur atom of the methylsulfanyl group to coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, thereby impeding the desired cross-coupling reaction.[4] The lone pairs on the sulfur atom can form a stable complex with the palladium center, preventing it from participating in the catalytic cycle.

To circumvent this challenge, the selection of appropriate ligands is paramount. Bulky, electron-rich phosphine ligands, such as XPhos, are often effective in preventing the sulfur atom from coordinating to the palladium catalyst, thus enabling efficient cross-coupling.[4]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[5] When using 5-fluoro-2-(methylsulfanyl)aniline as the amine coupling partner, careful optimization of the catalyst system is crucial to achieve high yields.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with 5-Fluoro-2-(methylsulfanyl)aniline

This protocol provides a general procedure for the coupling of an aryl bromide with 5-fluoro-2-(methylsulfanyl)aniline.

Reaction Scheme:

A generalized Buchwald-Hartwig amination workflow.

Materials:

-

Aryl bromide (1.0 equiv)

-

5-Fluoro-2-(methylsulfanyl)aniline (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by 5-fluoro-2-(methylsulfanyl)aniline.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Ligand (XPhos): A bulky, electron-rich phosphine ligand is chosen to promote the catalytic cycle and prevent coordination of the methylsulfanyl group to the palladium center.[4]

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the formation of the palladium-amido complex.[6]

-

Solvent (Toluene): A non-polar, high-boiling solvent is suitable for this reaction, which often requires elevated temperatures.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] For this application, a halogenated derivative of 5-fluoro-2-(methylsulfanyl)aniline is required.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Substituted 5-Fluoro-2-(methylsulfanyl)aniline Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 5-fluoro-2-(methylsulfanyl)aniline derivative with an arylboronic acid.

Reaction Scheme:

A generalized Suzuki-Miyaura coupling workflow.

Materials:

-

Bromo-substituted 5-fluoro-2-(methylsulfanyl)aniline derivative (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

In a Schlenk flask, dissolve the bromo-substituted 5-fluoro-2-(methylsulfanyl)aniline derivative, arylboronic acid, and potassium carbonate in the 1,4-dioxane/water mixture.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

Causality of Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): This is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki-Miyaura couplings.

-

Base (K₂CO₃): An aqueous inorganic base is typically used to facilitate the transmetalation step.

-

Solvent (Dioxane/Water): A mixed aqueous-organic solvent system is often necessary to dissolve both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of acetylenic compounds.[9][10]

Protocol 3: Sonogashira Coupling of a Bromo-Substituted 5-Fluoro-2-(methylsulfanyl)aniline Derivative

This protocol is adapted from procedures for structurally similar substrates and provides a starting point for the Sonogashira coupling of a bromo-substituted 5-fluoro-2-(methylsulfanyl)aniline derivative.[9]

Reaction Scheme:

A generalized Sonogashira coupling workflow.

Materials:

-

Bromo-substituted 5-fluoro-2-(methylsulfanyl)aniline derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA)

-

Anhydrous THF

Procedure:

-

To a Schlenk flask, add the bromo-substituted 5-fluoro-2-(methylsulfanyl)aniline derivative, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[11]

Causality of Experimental Choices:

-

Co-catalyst (CuI): Copper(I) iodide is a common co-catalyst in Sonogashira reactions, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

-

Base (Triethylamine): Acts as both a base to deprotonate the alkyne and as a solvent.

-

Solvent (THF): A common solvent for Sonogashira reactions that effectively dissolves the reactants.

Data Summary

The following table provides a general overview of the reaction parameters for the palladium-catalyzed cross-coupling reactions discussed. Note that these are starting points, and optimization may be required for specific substrates.

| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | 80-90 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Triethylamine | THF | 25-50 |

Conclusion

5-Fluoro-2-(methylsulfanyl)aniline is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. While the presence of a methylsulfanyl group presents a potential challenge for palladium-catalyzed cross-coupling reactions, this can be effectively overcome through the judicious selection of ligands and reaction conditions. The protocols provided herein offer robust starting points for researchers to successfully employ this important intermediate in Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira coupling reactions, thereby enabling the exploration of novel chemical space.

References

-

Hartwig, J. F., & Shaughnessy, K. H. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from [Link]

-

Guan, C., Qi, H., Han, L., & Ding, C. (2023). Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using either palladium or nickel as catalyst. ResearchGate. Retrieved from [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

-

McGuire, M. A. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

-

Yang, Y., et al. (2020). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. DOI. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

-

Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. PubMed. Retrieved from [Link]

-

Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Retrieved from [Link]

-

Blacker, J., & Williams, J. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

-

So, S. M., & Organ, M. G. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]

-

Schneider, S., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Enhancing Crop Protection: The Role of 5-Fluoro-2-methylaniline in Agrochemicals. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC. Retrieved from [Link]

-

Joy, M. N., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. Retrieved from [Link]

-

Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. Retrieved from [Link]

-

Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. benchchem.com [benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Strategic Pathways to Novel Heterocyclic Scaffolds from 5-Fluoro-2-(methylsulfanyl)aniline

An Application Note for Medicinal and Process Chemistry

Abstract

This technical guide provides detailed protocols and strategic insights for the synthesis of high-value heterocyclic compounds utilizing 5-fluoro-2-(methylsulfanyl)aniline as a versatile starting material. The unique substitution pattern of this aniline derivative—featuring a nucleophilic amino group, a modifiable methylsulfanyl group, and an electron-withdrawing fluorine atom—offers a rich platform for constructing diverse molecular architectures. We present field-proven, step-by-step methodologies for the synthesis of three key heterocyclic cores with significant applications in pharmaceutical and materials science: Benzothiazoles , Quinolines , and Phenothiazines . Each protocol is accompanied by a mechanistic rationale to explain the underlying chemical principles and guide experimental optimization.

Introduction: The Utility of 5-Fluoro-2-(methylsulfanyl)aniline

5-Fluoro-2-(methylsulfanyl)aniline is a substituted aromatic amine of increasing interest in drug discovery and agrochemical research.[1] Its molecular structure is primed for a variety of chemical transformations. The fluorine atom can enhance metabolic stability and lipophilicity in target molecules, often improving their pharmacological profiles.[1][2] The ortho-disposed amino and methylsulfanyl groups provide a powerful handle for directed cyclization reactions, enabling the regioselective construction of fused ring systems.

This guide explores three strategic transformations of this starting material, providing researchers with reliable protocols to access complex heterocyclic scaffolds.

Part 1: Synthesis of 6-Fluoro-2-amino-7-(methylsulfanyl)benzothiazole

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The Hugerschoff reaction provides a direct and efficient route to 2-aminobenzothiazoles from anilines. This protocol adapts this classic method for our specific substrate.

Synthetic Strategy: Electrophilic Thiocyanation and Intramolecular Cyclization

The reaction proceeds via the in-situ generation of thiocyanogen ((SCN)₂) from potassium thiocyanate and bromine. Thiocyanogen acts as an electrophile, attacking the electron-rich aniline ring. The amino group strongly directs the substitution to the para-position (C4). However, this position is blocked by the fluorine atom. The next most activated positions are ortho to the amine (C3 and C6). Due to the steric bulk of the methylsulfanyl group at C2, electrophilic attack is favored at the C6 position. Following electrophilic substitution, the intermediate thiocyanate undergoes intramolecular cyclization, with the aniline nitrogen attacking the carbon of the thiocyanate group to form the thiazole ring.

Workflow for Benzothiazole Synthesis

Caption: Workflow for 2-Aminobenzothiazole Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of fluorinated 2-aminobenzothiazoles.[3][5][6]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add glacial acetic acid (50 mL) and cool the flask in an ice-salt bath to below 5°C.

-

To the cooled acetic acid, add potassium thiocyanate (KSCN, 8.0 g, 0.082 mol) followed by 5-fluoro-2-(methylsulfanyl)aniline (5.0 g, 0.029 mol). Stir the resulting suspension vigorously.

-

Bromine Addition: Prepare a solution of bromine (1.6 mL, 0.031 mol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes. Critically, maintain the internal temperature of the reaction below 10°C throughout the addition.

-

Reaction Progression: After the complete addition of bromine, continue stirring the mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours.

-

Work-up: Pour the reaction mixture into 200 mL of water and heat the suspension on a water bath to approximately 85°C, then filter while hot to remove any insoluble byproducts.

-

Cool the filtrate in an ice bath. Neutralize the solution by slowly adding concentrated ammonium hydroxide (NH₄OH) until the pH is approximately 6-7. A yellow precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product in a vacuum oven. Recrystallize the solid from an ethanol/water mixture to yield 6-fluoro-2-amino-7-(methylsulfanyl)benzothiazole as yellow crystals.

Data Summary

| Parameter | Value | Reference / Comment |

| Starting Material | 5-Fluoro-2-(methylsulfanyl)aniline | 5.0 g, 0.029 mol |

| Key Reagents | KSCN, Bromine | Stoichiometric excess |

| Solvent | Glacial Acetic Acid | ~60 mL |

| Temperature | 0°C to Room Temperature | Critical control during Br₂ addition |

| Expected Product | 6-Fluoro-2-amino-7-(methylsulfanyl)benzothiazole | --- |

| Typical Yield | 60-75% | Yields can vary based on purity of starting materials and precise temperature control. |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirm structure and purity. |

Part 2: Synthesis of 6-Fluoro-8-(methylsulfanyl)quinoline via Skraup Synthesis

The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[7] The Skraup synthesis is a powerful, albeit vigorous, reaction that constructs the quinoline core in a single pot from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[8]

Synthetic Strategy: Dehydration, Michael Addition, and Oxidative Cyclization

This classic reaction is a cascade process initiated by the strong dehydration of glycerol by concentrated sulfuric acid to form acrolein (propenal). The aniline then undergoes a 1,4-conjugate addition (Michael addition) to the acrolein. The resulting aldehyde-amine intermediate is then cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to form the aromatic quinoline ring. Nitrobenzene often serves as both a solvent and the oxidizing agent, being reduced to aniline in the process.

Reaction Pathway for Skraup Synthesis

Caption: Mechanistic overview of the Skraup quinoline synthesis.

Detailed Experimental Protocol

This protocol is based on the general procedure for the Skraup synthesis.[8][9][10] Caution: This reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood behind a safety shield.

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, cautiously add concentrated sulfuric acid (H₂SO₄, 30 mL).

-

To the sulfuric acid, add 5-fluoro-2-(methylsulfanyl)aniline (5.0 g, 0.029 mol), followed by nitrobenzene (6.0 mL, 0.058 mol) and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 1.0 g) to moderate the reaction.

-

Glycerol Addition: Begin stirring the mixture and slowly add glycerol (9.0 mL, 0.123 mol). The addition should be done carefully as the reaction will begin to exotherm.

-

Heating: Heat the mixture gently in a heating mantle. Once the reaction begins (indicated by a rapid increase in temperature), immediately remove the heat source. The reaction should be self-sustaining for a period. If it subsides, apply gentle heating to maintain a steady reflux (internal temperature ~130-150°C) for 3-4 hours.

-

Work-up: Allow the mixture to cool to below 100°C. Carefully dilute the reaction mixture by slowly pouring it into a large beaker containing 500 mL of water and ice, with stirring.

-

Purification: Transfer the aqueous mixture to a large flask and remove the excess nitrobenzene by steam distillation.

-

After steam distillation, make the remaining solution basic by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate the crude quinoline product.

-

Extract the product with dichloromethane (DCM) or toluene (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 6-fluoro-8-(methylsulfanyl)quinoline.

Data Summary

| Parameter | Value | Reference / Comment |

| Starting Material | 5-Fluoro-2-(methylsulfanyl)aniline | 5.0 g, 0.029 mol |

| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene | --- |

| Moderator | FeSO₄·7H₂O | Essential for controlling reaction vigor |

| Temperature | Reflux (~130-150°C) | Highly exothermic, requires careful control |

| Expected Product | 6-Fluoro-8-(methylsulfanyl)quinoline | --- |

| Typical Yield | 40-60% | Yields are often moderate for this reaction. |

| Purification | Steam distillation, extraction, column chromatography | --- |

Part 3: Synthesis of 3-Fluoro-1-(methylsulfanyl)phenothiazine

Phenothiazines are a class of tricyclic heterocyclic compounds that form the basis of numerous antipsychotic and antihistaminic drugs.[11] Their synthesis typically involves the formation of a diaryl sulfide or diarylamine, followed by a cyclization step. This protocol outlines a two-step approach involving an initial Ullmann condensation followed by an intramolecular cyclization.

Synthetic Strategy: Ullmann Condensation and Cyclization